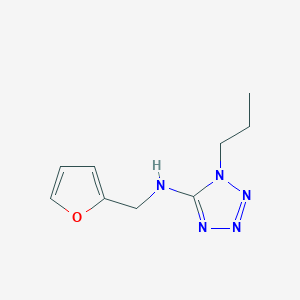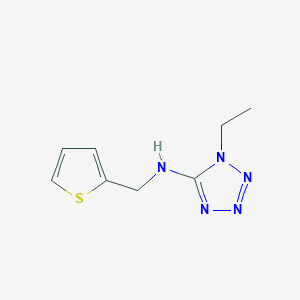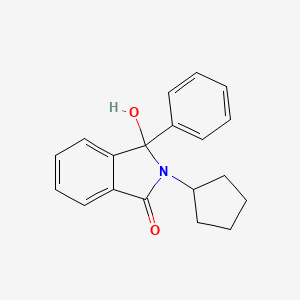
2-cyclopentyl-3-hydroxy-3-phenylisoindolin-1-one
Übersicht
Beschreibung
2-cyclopentyl-3-hydroxy-3-phenylisoindolin-1-one, also known as CPI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI belongs to the class of isoindolinones, which have been found to exhibit various biological activities such as anti-inflammatory, antitumor, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
2-cyclopentyl-3-hydroxy-3-phenylisoindolin-1-one has been found to exhibit various biological activities such as anti-inflammatory, antitumor, and antimicrobial properties. This compound has been shown to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. This compound has also been found to inhibit the growth of various cancer cell lines such as breast cancer, colon cancer, and lung cancer. Moreover, this compound has demonstrated antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Wirkmechanismus
The mechanism of action of 2-cyclopentyl-3-hydroxy-3-phenylisoindolin-1-one is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and antitumor effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation and cancer. This compound has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. Moreover, this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis. Moreover, this compound has demonstrated antimicrobial activity against Gram-positive bacteria such as S. aureus and S. pneumoniae.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyclopentyl-3-hydroxy-3-phenylisoindolin-1-one has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yield. Moreover, this compound has been found to exhibit various biological activities, making it a potential lead compound for drug discovery. However, this compound has some limitations for lab experiments. This compound has poor solubility in aqueous solutions, which can limit its bioavailability. Moreover, the mechanism of action of this compound is not fully understood, which can hinder its further development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on 2-cyclopentyl-3-hydroxy-3-phenylisoindolin-1-one. First, further studies are needed to elucidate the mechanism of action of this compound. Second, the pharmacokinetics and pharmacodynamics of this compound need to be studied to determine its bioavailability and toxicity. Third, the potential therapeutic applications of this compound need to be explored further, particularly in the areas of inflammation and cancer. Fourth, structural modifications of this compound need to be carried out to improve its solubility and potency. Finally, the development of this compound as a therapeutic agent needs to be pursued further through preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit various biological activities such as anti-inflammatory, antitumor, and antimicrobial properties. The synthesis of this compound involves the reaction of 3-hydroxy-3-phenylisoindolin-1-one with cyclopentyl magnesium bromide in the presence of a catalyst. The mechanism of action of this compound involves the inhibition of the NF-κB signaling pathway and the induction of apoptosis in cancer cells. This compound has several advantages for lab experiments, including its ease of synthesis and various biological activities. However, this compound has some limitations for lab experiments, including its poor solubility in aqueous solutions and the incomplete understanding of its mechanism of action. There are several future directions for the research on this compound, including elucidating its mechanism of action, studying its pharmacokinetics and pharmacodynamics, exploring its potential therapeutic applications, modifying its structure, and developing it as a therapeutic agent.
Eigenschaften
IUPAC Name |
2-cyclopentyl-3-hydroxy-3-phenylisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c21-18-16-12-6-7-13-17(16)19(22,14-8-2-1-3-9-14)20(18)15-10-4-5-11-15/h1-3,6-9,12-13,15,22H,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNWCQBEONSIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(diethylamino)benzyl]-1-ethyl-1H-tetrazol-5-amine](/img/structure/B4420721.png)
![N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B4420722.png)
![methyl 6-(3,4-dimethoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4420726.png)
![2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4420731.png)
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4420742.png)
![3-{[(3-fluorophenyl)amino]sulfonyl}-4-methoxybenzoic acid](/img/structure/B4420751.png)
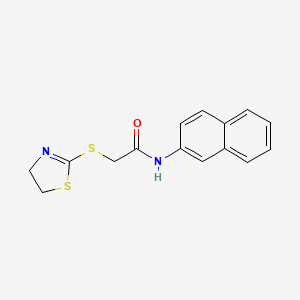
![N-1-adamantyl-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide](/img/structure/B4420758.png)
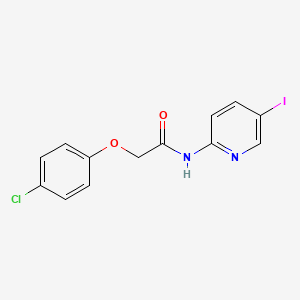
![4-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B4420771.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorobenzyl)methanesulfonamide](/img/structure/B4420783.png)
